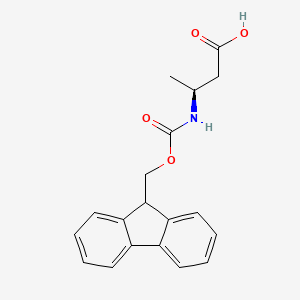
4-Bromo-4'-(pentyloxy)-1,1'-biphenyl
Descripción general
Descripción
4-Bromo-4'-(pentyloxy)-1,1'-biphenyl, also known as 4-Bromo-4'-pentyloxybiphenyl, is an organic compound with a variety of applications in scientific research. It is an aromatic compound with a unique molecular structure that makes it attractive for use in a variety of laboratory experiments. 4-Bromo-4'-pentyloxybiphenyl is a versatile compound, with a wide range of applications in scientific research, from synthetic organic chemistry to biochemistry and physiology.
Aplicaciones Científicas De Investigación
Liquid Crystal Elastomers (LCEs)
LCEs combine the properties of liquid crystals and elastomers. By incorporating 4-bromo-4’-(pentyloxy)-1,1’-biphenyl into an elastomeric matrix, researchers create materials that respond to external stimuli (e.g., temperature, light, or mechanical stress). These LCEs find applications in soft robotics, actuators, and adaptive optics.
For more information, you can refer to the following sources:
- Research paper on orientational disorder in related biphenyls’-nitrobiphenyl_BNBP_and_4-bromo-4’-cyanobiphenyl_BCNBP_leading_to_bipolar_crystals/links/62ea3c7b7782323cf196fc03/Peculiar-orientational-disorder-in-4-bromo-4-nitrobiphenyl-BNBP-and-4-bromo-4-cyanobiphenyl-BCNBP-leading-to-bipolar-crystals.pdf?origin=journalDetail&_rtd=e30%3D)
- Chemical information on 4-Bromo-4’-(pentyloxy)biphenyl
- Product details from Tokyo Chemical Industry Co., Ltd.
Propiedades
IUPAC Name |
1-bromo-4-(4-pentoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-2-3-4-13-19-17-11-7-15(8-12-17)14-5-9-16(18)10-6-14/h5-12H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGGLCGBXDPDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide](/img/structure/B2360002.png)

![2-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2360004.png)

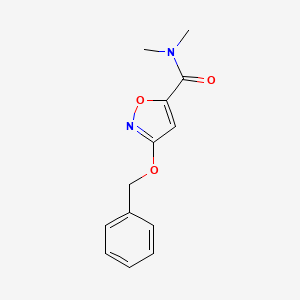
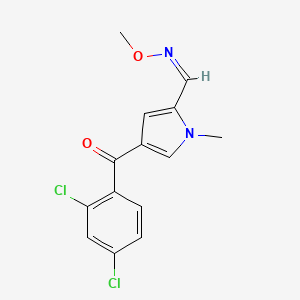
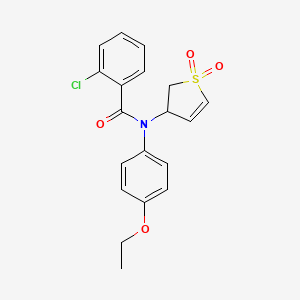
![2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2360013.png)
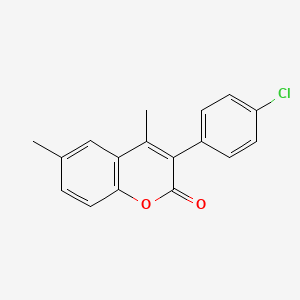
![3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one](/img/structure/B2360015.png)
![methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2360017.png)
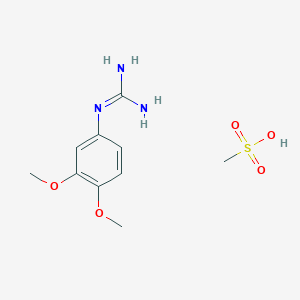
![1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol](/img/structure/B2360022.png)
